molecular formula C24H28ClFN2O4 B1671727 Iloperidone hydrochloride

Iloperidone hydrochloride

Cat. No.: B1671727
M. Wt: 462.9 g/mol
InChI Key: FGACDTCLJARDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HP 873 hydrochloride involves several steps:

    Formation of 1-formylpiperidine-4-carboxylic acid: Piperidine-4-carboxylic acid reacts with formic acid and acetic anhydride to form 1-formylpiperidine-4-carboxylic acid.

    Acyl Chloride Formation: This intermediate is treated with thionyl chloride and acetic anhydride to yield the corresponding acyl chloride.

    Friedel-Crafts Condensation: The acyl chloride undergoes Friedel-Crafts condensation with 1,3-difluorobenzene in the presence of aluminum chloride to form 4-(2,4-difluorobenzoyl)-1-formylpiperidine.

    Oxime Formation: This compound is then treated with hydroxylamine in ethanol to form the corresponding oxime.

    Cyclization: The oxime undergoes cyclization with sodium hydride in tetrahydrofuran/dimethylformamide to yield 6-fluoro-3-(1-formylpiperidin-4-yl)-1,2-benzisoxazole.

    Hydrolysis: This intermediate is treated with hydrochloric acid in ethanol to form 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole.

    Final Condensation: The final product is obtained by condensing this compound with 4-(3-chloropropoxy)-3-methoxyacetophenone in the presence of potassium carbonate in dimethylformamide.

Industrial Production Methods

Industrial production methods for HP 873 hydrochloride typically follow the same synthetic route but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

HP 873 hydrochloride undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various metabolites and derivatives that retain the core structure of HP 873 hydrochloride but with modifications to functional groups.

Scientific Research Applications

HP 873 hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in studies involving receptor binding and antagonist activity.

    Biology: Research on its effects on neurotransmitter systems and receptor interactions.

    Medicine: Clinical studies focus on its efficacy and safety in treating schizophrenia and other psychiatric disorders.

    Industry: Used in the development of new antipsychotic drugs and formulations

Mechanism of Action

HP 873 hydrochloride exerts its effects by antagonizing dopamine D2 and serotonin 5-HT2 receptors. This action helps to balance neurotransmitter levels in the brain, reducing symptoms of schizophrenia. The compound also interacts with other receptors, including 5-HT6, 5-HT7, and various dopamine receptors, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Risperidone: Another atypical antipsychotic with a similar mechanism of action.

    Olanzapine: Also targets dopamine and serotonin receptors but has a different side effect profile.

    Quetiapine: Similar receptor targets but with additional effects on histamine and adrenergic receptors.

Uniqueness

HP 873 hydrochloride is unique in its specific binding affinities and receptor interactions, which contribute to its distinct therapeutic profile and side effect spectrum. Its high affinity for the 5-HT2A receptor and moderate affinity for the D2 receptor differentiate it from other antipsychotics .

Properties

IUPAC Name

1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O4.ClH/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24;/h4-7,14-15,17H,3,8-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGACDTCLJARDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iloperidone hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Iloperidone hydrochloride
Reactant of Route 3
Reactant of Route 3
Iloperidone hydrochloride
Reactant of Route 4
Reactant of Route 4
Iloperidone hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Iloperidone hydrochloride
Reactant of Route 6
Reactant of Route 6
Iloperidone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.